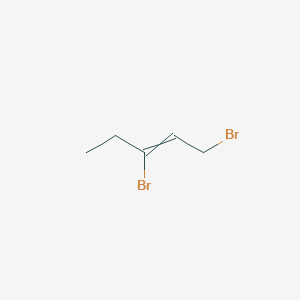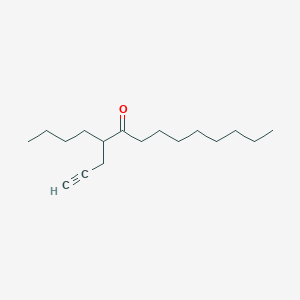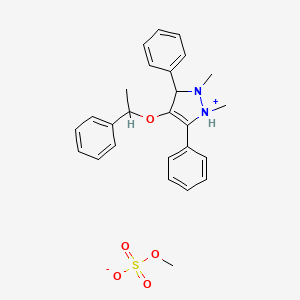
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminobenzophenones with suitable reagents to form the benzodiazepine core. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like methanol or ethanol .
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed to produce benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds. The process involves the acylation of aminobenzophenones followed by cyclization reactions under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to its pharmacological effects and interactions with biological targets.
Medicine: Research focuses on its potential therapeutic applications, including its anxiolytic and anticonvulsant properties.
Industry: The compound is utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, making it useful for treating anxiety and related disorders .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic properties.
Clonazepam: Used for its anticonvulsant effects.
Oxazepam: Known for its hypnotic and sedative properties.
Uniqueness
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide is unique due to its specific chemical structure, which allows for distinct interactions with biological targets.
Properties
CAS No. |
58483-85-5 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-10(12)14-6-5-13-9-4-2-1-3-8(9)7-14/h1-4,13H,5-7H2,(H3,11,12) |
InChI Key |
UHBRXVWSEOVVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C2N1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)




![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)

![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)


